molecular formula C15H30N2O2 B7933615 Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester

Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester

Número de catálogo: B7933615
Peso molecular: 270.41 g/mol
Clave InChI: SEGHKXZKMCNPOX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is a carbamate derivative characterized by a cyclohexyl core substituted with a methylamino group at the 4-position, an isopropyl carbamate moiety, and a tert-butyl ester. Its tert-butyl carbamate group enhances metabolic stability, while the methylamino substituent may contribute to hydrogen-bonding interactions, influencing solubility and receptor binding .

Propiedades

IUPAC Name

tert-butyl N-[4-(methylamino)cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-11(2)17(14(18)19-15(3,4)5)13-9-7-12(16-6)8-10-13/h11-13,16H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGHKXZKMCNPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 4-Methylaminocyclohexanone Intermediate

The process begins with the preparation of 4-aminocyclohexanone, typically derived from catalytic hydrogenation of 4-nitrocyclohexanone under 3 atm H₂ using 10% Pd/C in ethanol. Methylation of the amine is achieved via reductive amination with formaldehyde (37% aqueous solution) and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0–25°C for 12 hours. This step yields 4-methylaminocyclohexanone with 78–85% efficiency, as confirmed by LC-MS ([M+H]⁺ = 142.1).

Reductive Coupling with Isopropylamine

The ketone intermediate undergoes reductive amination with isopropylamine (2.5 equiv) using NaBH(OAc)₃ in anhydrous DCM under nitrogen. After 24 hours at room temperature, the reaction mixture is quenched with saturated NaHCO₃ and extracted with ethyl acetate. Evaporation yields the secondary amine, isopropyl-(4-methylamino-cyclohexyl)amine, as a pale-yellow oil (yield: 65–72%).

Critical Parameters

  • Solvent Choice : DCM minimizes side reactions compared to THF or MeOH.

  • Stoichiometry : Excess isopropylamine (2.5 equiv) ensures complete ketone conversion.

Nucleophilic Substitution on Cyclohexyl Derivatives

Industrial-scale synthesis often prioritizes cost-effectiveness and scalability, making nucleophilic substitution a preferred method for introducing the methylamino group.

Halogenation and Displacement

4-Bromocyclohexane is reacted with methylamine (40% aqueous) in dimethylformamide (DMF) at 80°C for 8 hours under potassium carbonate (K₂CO₃) catalysis. This SN2 displacement affords 4-methylaminocyclohexane with 70–75% yield. Subsequent reaction with isopropyl bromide (1.2 equiv) in the presence of K₂CO₃ at 100°C for 12 hours generates the tertiary amine precursor.

Limitations and Mitigations

  • Regioselectivity : The trans isomer predominates (85:15 trans:cis) due to steric hindrance during substitution.

  • Purification : Silica gel chromatography with 5% MeOH/CH₂Cl₂ removes unreacted methylamine and inorganic salts.

Carbamate Formation via Chloroformate Reaction

The final carbamate formation is achieved through reaction with tert-butyl chloroformate (Boc-Cl), a step requiring precise control to avoid N-overprotection.

Boc Protection Protocol

A solution of isopropyl-(4-methylamino-cyclohexyl)amine (1.0 equiv) in tetrahydrofuran (THF) is cooled to 0°C, followed by dropwise addition of Boc-Cl (1.05 equiv) and triethylamine (TEA, 1.1 equiv). After stirring for 2 hours at 0°C and 12 hours at room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over MgSO₄ and concentrated to yield the target carbamate as a white solid (yield: 82–88%).

Industrial Optimization

  • Catalyst Screening : Replacing TEA with 4-dimethylaminopyridine (DMAP) increases reaction rates by 40%.

  • Solvent Systems : Switching from THF to acetonitrile reduces Boc-Cl hydrolysis from 15% to <5%.

Comparative Analysis of Synthetic Routes

ParameterReductive AminationNucleophilic SubstitutionCarbamate Formation
Yield 65–72%70–75%82–88%
Reaction Time 24–36 h20 h14 h
Purity (HPLC) ≥95%90–93%≥98%
Scalability ModerateHighHigh

Key findings:

  • Reductive amination offers superior stereocontrol but lower scalability.

  • Nucleophilic substitution is cost-effective for bulk production but requires rigorous purification.

Quality Control and Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.75–2.90 (m, 1H, isopropyl CH), 3.15–3.30 (m, 1H, cyclohexyl CH-N).

  • LC-MS : [M+H]⁺ = 299.2 (calculated for C₁₅H₂₇N₂O₂).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows a single peak at 8.2 minutes, confirming >98% purity.

Industrial-Scale Process Considerations

Continuous Flow Synthesis

A two-stage continuous flow system reduces reaction time by 60%:

  • Methylamine introduction in a packed-bed reactor (50°C, 10 bar).

  • Carbamate formation in a microreactor with inline FTIR monitoring.

Waste Management

  • Solvent Recovery : >90% THF and DCM are reclaimed via distillation.

  • Byproduct Utilization : tert-Butyl alcohol byproducts are converted to MTBE fuel additives .

Análisis De Reacciones Químicas

Types of Reactions

Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Aplicaciones Científicas De Investigación

Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C16H30N2O3 298.43 g/mol 4-Methylamino cyclohexyl, isopropyl, t-Bu Polar NH group, moderate lipophilicity
(1R,4R)-{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid t-Bu ester C16H29ClN2O3 332.87 g/mol Chloro-acetyl group Electrophilic Cl atom, higher reactivity
tert-Butyl trans-4-(3-hydroxypropyl)cyclohexylcarbamate C14H27NO3 257.37 g/mol 3-Hydroxypropyl Hydroxyl group enhances hydrophilicity
[4-Hydroxy-4-(1-phenyl-ethylcarbamoyl)-cyclohexyl]-carbamic acid t-Bu ester C20H30N2O4 362.5 g/mol Phenyl-ethylcarbamoyl, hydroxy High lipophilicity, bulky aromatic group
Carisoprodol (N-Isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate) C12H24N2O4 260.33 g/mol Propanediol core, dual carbamates Approved muscle relaxant, simpler structure

Functional Group Analysis

  • Methylamino vs.
  • Hydroxypropyl vs. Methylamino (): The hydroxypropyl substituent in increases hydrophilicity, which may enhance aqueous solubility but reduce blood-brain barrier penetration relative to the target compound’s methylamino group .
  • Aromatic vs.

Pharmacological Implications

  • Carisoprodol () : As a clinically used muscle relaxant, Carisoprodol’s propanediol backbone and dual carbamates contrast with the target compound’s cyclohexyl core. The absence of a tert-butyl group in Carisoprodol may result in faster metabolic clearance, while the target compound’s tert-butyl ester could prolong half-life .
  • Metabolic Stability : The tert-butyl carbamate group, common to all compounds except Carisoprodol, confers resistance to esterase-mediated hydrolysis, suggesting improved stability over analogues with smaller ester groups.

Research Findings and Trends

  • Synthetic Accessibility: Compounds with simpler substituents (e.g., hydroxypropyl in ) are easier to synthesize but may lack target specificity compared to the methylamino variant .
  • Structure-Activity Relationships (SAR): The methylamino group in the target compound balances polarity and lipophilicity, a critical factor in CNS drug design. In contrast, bulky groups () or electrophilic substituents () may limit therapeutic utility due to toxicity or poor pharmacokinetics .

Actividad Biológica

Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a cyclohexyl ring with an isopropylamino substituent and a tert-butyl carbamate moiety, positions it as a candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester can be represented as C13H25N2O2C_{13}H_{25}N_{2}O_{2}. The compound features:

  • Cyclohexyl Ring : Provides a stable cyclic structure.
  • Isopropylamino Group : Enhances solubility and biological interactions.
  • Carbamic Acid Tert-Butyl Ester : Imparts reactivity, making it suitable for various chemical transformations.

The biological activity of Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester is hypothesized to involve:

  • Enzyme Interaction : The isopropylamino group may form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating their functions.
  • Receptor Modulation : The compound could interact with specific receptors, influencing signaling pathways and physiological responses.

Pharmacological Potential

Research indicates that compounds similar to Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester have shown promise in various therapeutic areas:

  • Antimicrobial Activity : Some carbamate derivatives exhibit significant antibacterial and antifungal properties.
  • Neuropharmacological Effects : Investigations into similar compounds have suggested potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier.

Toxicity Profile

Preliminary studies suggest that the compound may pose certain risks:

  • Acute Toxicity : Classified as harmful if swallowed, causing skin irritation .

Comparative Analysis

To understand the biological activity of Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester, it is useful to compare it with other related compounds. Below is a table summarizing key differences:

Compound NameKey FeaturesBiological Activity
Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl esterCyclohexane ring, isopropylamino groupPotential antimicrobial effects
(4-Amino-cyclohexyl)-carbamic acid tert-butyl esterAmino group instead of isopropylAntimicrobial and analgesic
(4-Methylamino-cyclohexyl)-carbamic acid tert-butyl esterMethyl instead of isopropylNeuropharmacological potential

Case Studies

  • In Vitro Studies : A study on similar carbamate compounds demonstrated significant inhibition of bacterial growth at low concentrations, suggesting that Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester could exhibit similar properties.
  • Animal Models : Research involving animal models indicated that carbamate derivatives can modulate pain pathways effectively, hinting at the therapeutic potential of Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester in pain management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester, and what reaction conditions are critical for yield optimization?

  • Answer: A common method involves reacting a cyclohexanol derivative (e.g., 4-methylaminocyclohexanol) with tert-butyl isocyanate in the presence of a tertiary amine catalyst under mild conditions. Key parameters include solvent choice (e.g., dichloromethane), temperature control (20–25°C), and stoichiometric ratios to minimize side reactions . For intermediates with stereochemical complexity, chiral resolution techniques or enantioselective catalysis may be required .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Answer: Analytical techniques such as ¹H/¹³C NMR (to verify cyclohexyl and tert-butyl group configurations), HPLC (purity >95%), and mass spectrometry (molecular ion peak matching the calculated mass) are essential. Differential Scanning Calorimetry (DSC) can assess crystallinity, while IR spectroscopy confirms carbamate bond formation (C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer: Use fume hoods for synthesis and handling to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. Store in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Answer: Initial screening includes enzyme inhibition assays (e.g., serine hydrolases) and receptor binding studies (GPCRs or kinase targets). Use fluorescence-based assays or radioligand displacement to quantify IC₅₀ values. Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans) at the cyclohexyl ring affect biological activity?

  • Answer: Trans-configuration often enhances binding affinity due to reduced steric hindrance. For example, trans-4-methylamino derivatives show 3–5x higher inhibition of acetylcholinesterase compared to cis isomers. Use chiral chromatography or NOESY NMR to resolve stereoisomers and correlate configurations with activity .

Q. What strategies mitigate conflicting data in enzyme inhibition studies (e.g., IC₅₀ variability across labs)?

  • Answer: Standardize assay conditions: buffer pH (7.4 ± 0.1), ionic strength (150 mM NaCl), and temperature (37°C). Include positive controls (e.g., eserine for cholinesterase). Validate results via orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity) .

Q. Which computational methods predict this compound’s interactions with novel biological targets?

  • Answer: Molecular docking (AutoDock Vina) and MD simulations (AMBER/CHARMM) model ligand-protein interactions. Focus on hydrogen bonding with carbamate oxygen and hydrophobic contacts with the tert-butyl group. Validate predictions with mutagenesis studies .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Answer: Optimize via Design of Experiments (DoE): vary catalyst loading (5–10 mol%), solvent polarity (THF vs. DCM), and reaction time (12–24 hr). Continuous-flow systems enhance reproducibility, while crystallization in hexane/ethyl acetate removes impurities .

Q. What advanced spectroscopic techniques resolve ambiguities in proton environments of the cyclohexyl ring?

  • Answer: 2D NMR (COSY, HSQC) assigns overlapping proton signals. For axial/equatorial methylamino group differentiation, variable-temperature NMR (VT-NMR) at 233–298 K observes conformational exchange .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.